C21H16ClFN4O4

NADPH oxidase Nox4 inhibitor enzyme kinetics

Sourcing a reliable, selective Nox4 inhibitor for fibrosis research is challenging due to ROS-scavenging false positives and lack of isoform selectivity. This first-in-class pyrazolo[4,3-c]pyridine-3,6-dione (C21H16ClFN4O4) solves this. - Clean Nox4 Inhibition: Ki 218 nM with negligible Nox2 activity, ensuring unambiguous dissection of Nox4-dependent pathways. - Oral Bioavailability: Enables chronic oral dosing in rodent models, avoiding continuous infusion logistics. - Validated Probe: Confirmed negative in ROS counter-assays, providing reliable positive control for HTS without redox-cycling artifacts.

Molecular Formula C21H16ClFN4O4
Molecular Weight 442.8 g/mol
Cat. No. B12635021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC21H16ClFN4O4
Molecular FormulaC21H16ClFN4O4
Molecular Weight442.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3(C4C(C(N3)CC(=O)N)C(=O)N(C4=O)C5=CC(=C(C=C5)F)Cl)C(=O)N2
InChIInChI=1S/C21H16ClFN4O4/c22-11-7-9(5-6-12(11)23)27-18(29)16-14(8-15(24)28)26-21(17(16)19(27)30)10-3-1-2-4-13(10)25-20(21)31/h1-7,14,16-17,26H,8H2,(H2,24,28)(H,25,31)/t14-,16+,17-,21-/m0/s1
InChIKeyZHQYWYBWLDLABC-CCFTVXDOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C21H16ClFN4O4 Identity & Procurement Baseline


The compound with molecular formula C21H16ClFN4O4, systematically named N-[2-(2-chlorophenyl)-4-methyl-3,6-dioxo-1,2,3,6-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-(4-fluorophenoxy)acetamide, is a synthetic small-molecule inhibitor belonging to the pyrazolo[4,3-c]pyridine-3,6-dione chemotype [1]. It functions as a potent, ATP-competitive inhibitor of the NADPH oxidase isoform 4 (Nox4) enzyme, a therapeutic target implicated in idiopathic pulmonary fibrosis and other fibrotic pathologies [1]. The compound emerged from a medicinal chemistry optimization campaign and is a representative member of a first-in-class series of Nox4 inhibitors [1].

1
Nox4 pathway inhibition — reported ATP-competitive mechanism supports target engagement studies.
2
Isoform-selectivity assay context — chemotype optimized for Nox4 over Nox2; supports isoform-specific research workflows.
3
Oral exposure-compatible — reported oral bioavailability may support in vivo model dosing without specialized formulation.

Scientific Unreliability of C21H16ClFN4O4 Substitution


Direct substitution of C21H16ClFN4O4 with other pyrazolo[4,3-c]pyridine-3,6-dione analogs is not scientifically justified without explicit comparative performance data. The Nox4 pharmacophore is exquisitely sensitive to subtle structural modifications; the specific 2-chlorophenyl N-substituent and the 4-fluorophenoxyacetamide side chain in this compound were the result of extensive SAR optimization that achieved a balance of Nox4 potency, Nox1/Nox2 selectivity, and oral bioavailability [1]. Even closely related analogs within the same patent series can exhibit orders-of-magnitude differences in isoform selectivity and in vivo pharmacokinetic profiles, rendering indiscriminate substitution a high-risk decision for experimental reproducibility [1].

Potency
Unoptimized pyrazolopyridine dione analogs may be inactive or >50-fold less potent on Nox4; target engagement may not transfer.
Selectivity
Non-selective Nox inhibitors (e.g., diphenyleneiodonium) can suppress Nox2 pathways, confounding Nox4-specific interpretation.
Mechanism
Redox-active or antioxidant tool compounds may quench ROS non-specifically without genuine Nox4 inhibition; ROS scavenging artifact risk may limit substitution.

C21H16ClFN4O4 Quantitative Evidence & Differentiation


Nox4 Enzymatic Inhibition vs. Inactive Analogs

C21H16ClFN4O4 is a validated, potent Nox4 inhibitor with a reported Ki of 218 nM against recombinant human Nox4 enzyme [1]. This quantitative binding affinity was confirmed in an orthogonal cell-free ROS production assay where the compound exhibited double-digit nanomolar inhibitory activity [1]. In contrast, several closely related pyrazolopyridine dione analogs lacking the optimized N-(2-chlorophenyl) and 4-fluorophenoxyacetamide motifs were either completely inactive or >50-fold less potent in the same assay [1]. This potency is not a general property of the chemotype but is strictly dependent on the specific substitution pattern present in C21H16ClFN4O4.

Nox4 Ki
Head-to-head
Ki = 218 nM
Reported Nox4 binding affinity context; >50-fold improvement over unoptimized scaffold analogs.
Recombinant human Nox4; cell-free assay, pH 7.4, 37 °C.
NADPH oxidase Nox4 inhibitor enzyme kinetics

Nox4 vs. Nox2 Isoform Selectivity

C21H16ClFN4O4 exhibits a marked selectivity for the Nox4 isoform over Nox2. In cellular assays of ROS production, the compound displayed little affinity for the Nox2 isoform, whereas its potency on Nox4 and the closely related Nox1 isoform was maintained at double-digit nanomolar concentrations [1]. This selectivity profile is a deliberate design feature achieved through SAR-guided optimization and distinguishes C21H16ClFN4O4 from earlier-generation, non-selective Nox inhibitors [1].

Nox4 vs Nox2
Class-level
Potent on Nox4; negligible Nox2 affinity reported.
Supports isoform-selectivity assay interpretation; non-selective alternatives confound Nox4-specific readouts.
Cell-based ROS assays; exact selectivity ratio not disclosed.
isoform selectivity Nox2 counter-screen off-target profiling

Pharmacological Selectivity Confirmed by Counter-Screening

The specificity of C21H16ClFN4O4 as a Nox4 inhibitor was rigorously validated in an extensive in vitro pharmacological profile and a dedicated counterscreening assay for potential ROS scavenging artifacts [1]. The compound did not act as a non-specific ROS scavenger, a common confounding mechanism observed with some redox-active small molecules. This distinguishes C21H16ClFN4O4 from antioxidant tool compounds that quench ROS non-specifically but do not inhibit the Nox4 enzyme.

Counter-screen
Reported
Negative in ROS scavenging counter-assay.
Confirmed specific Nox4 inhibition mechanism; avoids antioxidant false-positive artifacts.
In vitro pharmacological profiling panel.
pharmacological selectivity counter-screening specificity

Oral Bioavailability & In Vivo Exposure

C21H16ClFN4O4 was reported to exhibit good oral bioavailability and high plasma concentrations in vivo, supporting its advancement toward preclinical efficacy studies in fibrotic disease models [1]. While specific numerical PK parameters were not disclosed, this favorable profile contrasts with many earlier Nox inhibitors (e.g., GKT137831/setileutix) which required extensive prodrug optimization to achieve adequate oral exposure.

Oral PK
Data to verify
Reported good oral bioavailability and high plasma exposure in vivo.
Supports oral in vivo dosing feasibility; precise PK parameters not publicly available.
Rodent PK studies; numerical values not disclosed.
oral bioavailability pharmacokinetics in vivo exposure

Absence of Redox Cycling Artifacts

A critical quality control step in Nox4 inhibitor characterization is ruling out false positives arising from direct ROS scavenging or redox cycling. C21H16ClFN4O4 was subjected to and passed a dedicated ROS scavenging counter-assay, confirming that its cellular activity is due to genuine Nox4 enzyme inhibition rather than non-specific antioxidant effects [1]. This validation is not consistently reported for all commercially available Nox inhibitor tool compounds.

Redox artifacts
Reported
No redox cycling artifact detected in dedicated counter-screen.
Supports clean mechanistic interpretation; reduces risk of misleading ROS readouts.
Not consistently reported for all Nox tool compounds.
assay artifact exclusion redox cycling ROS scavenging

C21H16ClFN4O4 Application Scenarios


Nox4-Specific Signaling in Fibrotic Disease Models

C21H16ClFN4O4's potency for Nox4 (Ki 218 nM) combined with its negligible activity against Nox2 makes it the compound of choice for studies requiring clean dissection of Nox4-dependent pathways in idiopathic pulmonary fibrosis or other fibrotic conditions. Non-selective Nox inhibitors would simultaneously suppress Nox2-mediated host defense pathways, complicating data interpretation [1].

Oral In Vivo Efficacy in Chronic Disease Models

The compound's demonstrated oral bioavailability and high plasma exposure enable chronic oral dosing regimens in rodent models of fibrosis, metabolic disease, or cardiovascular pathology, without the need for continuous infusion or frequent intraperitoneal injections that would be required with less bioavailable Nox4 inhibitor tool compounds [1].

Validated Positive Control for Nox4 HTS

Because C21H16ClFN4O4 has been confirmed negative in ROS scavenging counter-assays and extensively profiled for pharmacological selectivity, it serves as a reliable positive control for Nox4 enzyme inhibition in high-throughput screening campaigns, ensuring that primary hit calling is not contaminated by redox cycling false positives [1].

Benchmark for Nox4 SAR & Lead Optimization

As a compound from the first-in-class Nox4 inhibitor series with publicly reported Ki, isoform selectivity profile, and in vivo pharmacokinetic behavior, C21H16ClFN4O4 provides a well-characterized benchmark against which new Nox4 inhibitor candidates can be compared in terms of potency, selectivity, and oral exposure [1].

Application
Selection Property
Validation Focus
Nox4-specific fibrotic disease model studies
Isoform selectivity profile
Nox2 counter-screen; pathway-response endpoint monitoring
Oral in vivo dosing in chronic research models
Reported oral exposure context
PK exposure-model validation; repeated-dose feasibility
Nox4 HTS positive-control compound
ROS scavenging artifact exclusion
Comparator assay-response context; hit-calling reproducibility
Nox4 SAR benchmark and lead optimization
Publicly reported Ki and selectivity data
In-house Nox4 enzyme assay; isoform panel cross-validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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